molecular formula C21H34BN3O3 B13362758 3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one

3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one

Cat. No.: B13362758
M. Wt: 387.3 g/mol
InChI Key: HIVCRZQEAXDFAX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one is a complex organic compound featuring a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the boron center, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition and receptor binding studies. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one is unique due to its combination of a boron-containing dioxaborolane ring with a piperazine and pyridine moiety. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications compared to simpler boron-containing compounds.

Properties

Molecular Formula

C21H34BN3O3

Molecular Weight

387.3 g/mol

IUPAC Name

3,3-dimethyl-1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C21H34BN3O3/c1-19(2,3)14-18(26)25-12-10-24(11-13-25)17-9-8-16(15-23-17)22-27-20(4,5)21(6,7)28-22/h8-9,15H,10-14H2,1-7H3

InChI Key

HIVCRZQEAXDFAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC(C)(C)C

Origin of Product

United States

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